molecular formula C18H17FN2O3S B2941533 N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide CAS No. 864976-57-8

N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide

Cat. No.: B2941533
CAS No.: 864976-57-8
M. Wt: 360.4
InChI Key: UTFZOUZCVLTREW-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a phenoxyacetamide moiety, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro and Methoxyethyl Groups: The fluoro and methoxyethyl groups can be introduced via nucleophilic substitution reactions using appropriate fluorinating and alkylating agents.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be synthesized by reacting phenoxyacetic acid with an amine under dehydrating conditions to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxyethyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-chloroacetamide: Similar structure but with a chloro group instead of a phenoxy group.

    N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxyacetamide: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is unique due to its combination of a benzothiazole core with a phenoxyacetamide moiety, which can enhance its chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-23-10-9-21-15-8-7-13(19)11-16(15)25-18(21)20-17(22)12-24-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFZOUZCVLTREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.